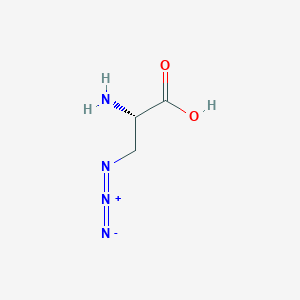

3-Azido-L-alanine

概要

説明

3-Azido-L-alanine is an aliphatic functionalized amino acid with a side chain length of up to four carbons. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is also known for its ability to participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-L-alanine can be achieved through several methods. One common approach involves the ring opening of cyclic N-(phenyl fluoride) serine sulfamidate, followed by azidation . Another method includes the opening of (S)-3-amino-2-oxetanone, followed by mild bromination of the hydroxyl group and subsequent azidation . The Mitsunobu reaction is also employed, where the hydroxyl group is converted to an azide group using azidotrimethylsilane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for scientific research and industrial applications .

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in 3-azido-L-alanine undergoes click chemistry via CuAAC, forming stable 1,4-disubstituted 1,2,3-triazoles with terminal alkynes. This reaction is widely used for site-specific bioconjugation.

Key Research Findings :

- Grunbeck et al. (2011) incorporated this compound into G protein-coupled receptors (GPCRs) to map ligand-binding sites via photocrosslinking and subsequent CuAAC with alkyne reporters .

- Szabo et al. (2021) synthesized thrombopoietin receptor antagonists by conjugating azido-modified peptides to alkyne-functionalized small molecules .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In copper-free conditions, this compound reacts with strained cyclooctynes (e.g., DBCO, BCN) through SPAAC, making it suitable for sensitive biological systems.

| Reaction Component | Details |

|---|---|

| Catalysts | None (strain-promoted) |

| Conditions | Physiological pH (7.4), 37°C |

| Applications | - Live-cell imaging - Metabolic labeling of newly synthesized proteins |

Key Research Findings :

- Walker et al. (2022) utilized SPAAC to modify azido-containing ribosomal peptides with DBCO-functionalized substrates, enabling the study of RiPP biosynthetic pathways .

Incorporation into Peptides and Proteins

This compound is integrated into peptides via solid-phase synthesis or genetic encoding, enabling post-translational modifications.

Key Research Findings :

- Kiick et al. demonstrated recombinant incorporation of this compound into elastin-like polypeptides, enabling chemoselective modifications via Staudinger ligation .

Comparative Reactivity with Analogues

科学的研究の応用

Peptide Synthesis

3-Azido-L-alanine plays a crucial role in peptide synthesis, particularly through click chemistry methodologies. The azide group allows for the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), facilitating the formation of complex peptide structures.

Case Study: Bioconjugation Techniques

In a study by Grunbeck et al. (2011), this compound was utilized to map ligand-binding sites on G protein-coupled receptors using genetically encoded photocrosslinkers. This application highlights the compound's utility in understanding receptor interactions at a molecular level .

Protein Engineering

The incorporation of this compound into proteins enables researchers to introduce unique chemical functionalities that can be exploited for various applications, including drug development and therapeutic interventions.

Example: Antibody-Drug Conjugates

This compound has been investigated for its potential in antibody-drug conjugates (ADCs). By incorporating this amino acid into antibodies, researchers can enhance targeting capabilities and therapeutic efficacy against specific cancers .

Metabolic Labeling

The use of this compound in metabolic labeling allows for the tracking of protein synthesis and turnover in living organisms. This method is particularly beneficial for studying dynamic biological processes.

Study Insight: Monitoring Protein Biosynthesis

Research indicates that feeding cells with this compound can facilitate the incorporation of azide moieties into newly synthesized proteins. This enables subsequent detection using click chemistry techniques, providing a non-radioactive alternative to traditional methods .

Functional Studies in Cell Biology

This compound is also employed in functional studies related to cellular processes such as apoptosis, autophagy, and signaling pathways.

Table: Applications in Cellular Processes

| Application Area | Description |

|---|---|

| Anti-infection | Used in developing antibiotics targeting specific pathogens |

| Apoptosis | Investigated for its role in programmed cell death mechanisms |

| G Protein-Coupled Receptors | Explored for understanding receptor dynamics and signaling pathways |

| Immunology/Inflammation | Studied for its effects on immune responses and inflammatory processes |

Chemical Biology Research

The azide functionality of this compound makes it an ideal candidate for chemical biology applications, particularly in the development of novel therapeutic agents.

Case Study: Drug Development

A recent publication discussed the use of this compound in synthesizing potent inhibitors targeting specific enzymes involved in disease pathways. This underscores its potential role in drug discovery efforts .

作用機序

類似化合物との比較

Similar Compounds

3-Azido-D-alanine: Similar in structure but differs in chirality.

L-Azidohomoalanine: Contains a longer side chain.

L-Propargylglycine: Contains an alkyne group instead of an azide.

Uniqueness

3-Azido-L-alanine is unique due to its specific reactivity with alkyne groups, making it a versatile reagent in click chemistry. Its ability to form stable triazole linkages under mild conditions sets it apart from other azido amino acids .

生物活性

3-Azido-L-alanine is an azide-derivatized amino acid that has gained attention in biochemical research due to its potential applications in peptide synthesis and drug development. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic use.

This compound is characterized by the presence of an azide group (-N₃) attached to the L-alanine backbone. Its molecular formula is , with a molecular weight of approximately 130.11 g/mol (excluding hydrochloride) and a purity of ≥ 98% as determined by HPLC . The compound can be synthesized through various methods, often involving the protection and deprotection of functional groups to achieve high yields and purity .

Research indicates that this compound exhibits significant biological activity, particularly in the context of antiviral mechanisms. It has been shown to inhibit HIV-1 replication effectively at concentrations ranging from 0.08 to 30 µM without exhibiting cytotoxicity at concentrations up to 100 µM . The compound's mechanism appears to involve interference with viral replication post-entry but prior to viral DNA integration, suggesting a complex interaction with cellular processes .

Antiviral Activity

The antiviral properties of this compound have been explored primarily through its role as a phosphoramidate monoester. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that the compound could inhibit HIV-1 replication effectively. The intracellular metabolism of this compound is distinct from that of traditional nucleoside analogs, indicating its potential as a novel therapeutic agent against viral infections .

Toxicity Studies

A 13-week toxicity study involving related compounds (such as AZT) demonstrated that while significant treatment-related effects were noted in high-dose groups, this compound itself showed reduced toxicity compared to other azido compounds. This finding suggests that it may be a safer alternative for therapeutic applications .

Case Studies and Research Findings

- Inhibition of HIV-1 : A study evaluated the efficacy of various azido amino acids, including this compound, against HIV-1. The results indicated substantial antiviral activity without significant cytotoxic effects on host cells .

- Peptide Synthesis : The incorporation of this compound into model peptides has been investigated for its ability to facilitate click chemistry reactions, which are essential for bioconjugation processes in drug development . This property enhances its utility in creating targeted therapeutics.

- Mechanistic Insights : Further mechanistic studies revealed that the biological activity of azido amino acids like this compound is mediated through their metabolic pathways, which differ from traditional nucleoside analogs, thereby offering new avenues for therapeutic exploration .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of this compound compared to other azido amino acids:

| Compound | Antiviral Activity | Cytotoxicity | Synthesis Complexity | Applications |

|---|---|---|---|---|

| This compound | High | Low | Moderate | Antiviral therapy, peptide synthesis |

| β-Azido L-alanine | Moderate | Moderate | Low | Peptide synthesis |

| γ-Azido L-homoalanine | Low | Low | High | Limited applications |

特性

IUPAC Name |

(2S)-2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909673 | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105661-40-3 | |

| Record name | L-Azidoalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105661-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105661403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y835MJ6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-azido-L-alanine in the development of new PET tracers?

A1: this compound serves as a crucial building block in the synthesis of novel PET tracers. The research highlights its use in conjunction with a "click chemistry" approach. [] Specifically, β-configured [18F]FDG, a glucose analog labeled with the radioactive isotope fluorine-18, is modified to contain either an azide or alkyne group. [] This allows it to react specifically with molecules containing the complementary group, like this compound, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). [] This reaction is highly efficient and selective, enabling the attachment of [18F]FDG to various biomolecules, in this case, forming 18F-fluoroglycosylated amino acids. [] This strategy paves the way for creating diverse and targeted PET tracers for studying metabolic processes in living organisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。